N-(4-ethoxyphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide can be achieved through a multi-step process. One common method involves the reaction of 4-ethoxyaniline with 2-bromo-1-(methylthio)propan-1-one to form an intermediate, which is then reacted with sodium azide to introduce the tetrazole ring. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazoles.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and antifungal activities.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide
- N-(4-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide
- N-(4-fluorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide
Uniqueness
N-(4-ethoxyphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H17N5O2S |
---|---|
Molecular Weight |
307.37 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide |
InChI |
InChI=1S/C13H17N5O2S/c1-4-20-11-7-5-10(6-8-11)14-12(19)9(2)21-13-15-16-17-18(13)3/h5-9H,4H2,1-3H3,(H,14,19) |
InChI Key |
JUAXGWUMGAQMCM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=NN2C |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=NN2C |
Origin of Product |
United States |
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